(4-Amino-3,5-dichlorophenyl)acetonitrile
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Overview
Description
(4-Amino-3,5-dichlorophenyl)acetonitrile is a chemical compound with the molecular formula C8H6Cl2N2. It is characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dichlorophenyl)acetonitrile typically involves the reaction of 4-amino-3,5-dichlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group is introduced to the 3,5-dichlorophenyl ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3,5-dichlorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
(4-Amino-3,5-dichlorophenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (4-Amino-3,5-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Amino-3,5-dichlorophenyl)acetonitrile include:
- 4-Amino-3,5-dichlorophenyl)ethanone
- 4-Amino-3,5-dichlorophenyl)acetic acid
- 4-Amino-3,5-dichlorophenyl)acetamide .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-amino-3,5-dichlorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWNXCEKOBATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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